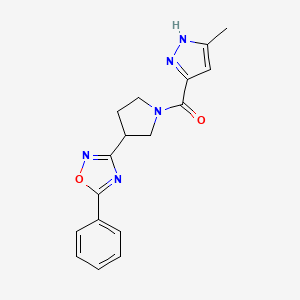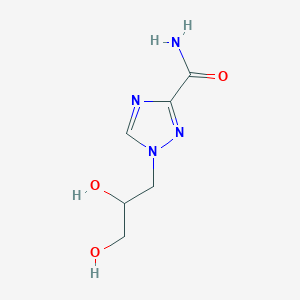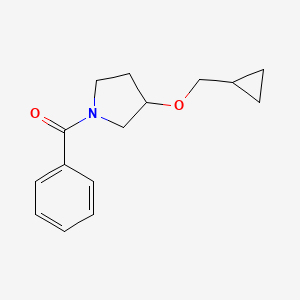
(3-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that features a combination of pyrazole, pyrrolidine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a diacylhydrazine precursor in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled with a pyrrolidine derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or oxadiazole derivatives.
Scientific Research Applications
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is studied for its potential use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A simpler pyrazole derivative with similar structural features.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, widely studied for their pharmacological properties.
Uniqueness
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is unique due to the combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C17H17N5O2/c1-11-9-14(20-19-11)17(23)22-8-7-13(10-22)15-18-16(24-21-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,19,20) |
InChI Key |
WTOPPEUQKFQBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate](/img/structure/B14962501.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![9-(4-methoxyphenyl)-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962507.png)
![3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B14962511.png)

![3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962535.png)

![ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14962540.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B14962546.png)
![2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962547.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B14962550.png)

